1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-ethoxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine, to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea
- 1-(2-methoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 1-(2-ethoxyphenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea
Uniqueness
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea stands out due to the presence of both ethoxy and methoxyethyl groups, which confer unique chemical properties and potential biological activities. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
1-(2-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : 1-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.4 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with isocyanates or carbamates under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with urea linkages have been evaluated for their effectiveness against various bacterial strains, showing moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses and reducing inflammation in various models . The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Research has shown that indole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : The urea moiety may facilitate binding to enzymes involved in inflammation or cancer progression, leading to a decrease in their activity.
- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of urea derivatives, including those structurally related to this compound, against Bacillus subtilis and Candida albicans. The results indicated minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL, suggesting promising antimicrobial potential .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharide (LPS), derivatives were shown to reduce pro-inflammatory cytokine production significantly. This suggests a potential therapeutic application in treating inflammatory diseases .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-19-11-7-5-9-16(19)21-20(24)22-17-14-23(12-13-25-2)18-10-6-4-8-15(17)18/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKLANUDKFLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.